Arachidonic Acid methyl ester-d8

Beschreibung

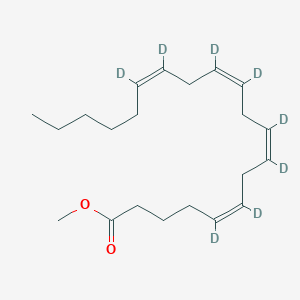

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDNKMQBYGNIW-SHGAEZPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Arachidonic Acid Methyl Ester-d8: Physicochemical Properties and Applications in Quantitative Bioanalysis

Introduction: The Quintessential Internal Standard for Eicosanoid Research

In the intricate world of lipidomics and eicosanoid research, the pursuit of accurate and reproducible quantification of bioactive lipids is paramount. Arachidonic acid, a key polyunsaturated fatty acid, and its myriad of metabolites, collectively known as eicosanoids, are potent signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, immunology, and cardiovascular function. The transient nature and low endogenous concentrations of these molecules present a significant analytical challenge. This guide provides a comprehensive overview of the physicochemical properties and applications of Arachidonic Acid methyl ester-d8, a deuterated analog that has become an indispensable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of the arachidonic acid cascade through mass spectrometry-based quantification.

Arachidonic Acid methyl ester-d8 is a stable isotope-labeled form of arachidonic acid methyl ester, where eight hydrogen atoms have been replaced with deuterium. This seemingly subtle modification has profound implications for its utility in analytical chemistry, particularly in isotope dilution mass spectrometry (ID-MS). The near-identical chemical and physical properties to its endogenous, non-labeled counterpart ensure that it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows for its clear distinction and separate quantification by a mass spectrometer. This core principle underpins its role as a superior internal standard, enabling the correction for analyte loss during sample preparation and variations in instrument response, thereby significantly enhancing the accuracy and precision of quantitative analyses.[1][2] This guide will delve into the fundamental properties of this critical reagent and provide practical insights into its application.

Physicochemical Properties of Arachidonic Acid Methyl Ester-d8

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its effective use. The following table summarizes the key properties of Arachidonic Acid methyl ester-d8, compiled from various authoritative sources.

| Property | Value | References |

| Chemical Formula | C₂₁H₂₆D₈O₂ | [3][4][5][6] |

| Molecular Weight | 326.5 g/mol | [1][3][4][5][6] |

| CAS Number | 19245-55-7 | [3][4][5][6] |

| Appearance | Typically supplied as a colorless to light yellow liquid in a solvent. | [7] |

| Purity | ≥98% or ≥99% deuterated forms (d1-d8) | [3][4][5][6] |

| Solubility | Miscible with DMF, DMSO, and Ethanol. | [3][6] |

| Storage | Store at -20°C. | [6] |

| Stability | ≥ 2 years at -20°C. | [6] |

Core Applications in Research and Drug Development

The primary and most critical application of Arachidonic Acid methyl ester-d8 is its use as an internal standard for the quantitative analysis of arachidonic acid and its metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[3][6][7]

The Rationale for Using a Deuterated Internal Standard

The choice of an internal standard is a critical decision in developing a robust quantitative bioanalytical method. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be distinguishable by the mass spectrometer.[8] Stable isotope-labeled internal standards, such as Arachidonic Acid methyl ester-d8, are considered the gold standard for several key reasons:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or enhancement.[9] Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized.[2][8]

-

Compensation for Sample Loss: During the multi-step processes of sample extraction, purification, and derivatization, some loss of the analyte is often unavoidable. The addition of a known amount of the internal standard at the beginning of the workflow allows for the accurate correction of these losses, as the standard and analyte will be lost at a proportional rate.[1]

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument performance, the use of a deuterated internal standard significantly improves the precision and accuracy of the quantitative results, leading to more reliable and reproducible data.[1][2]

The following diagram illustrates the fundamental principle of using a deuterated internal standard in a quantitative LC-MS/MS workflow.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Arachidonic Acid in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of arachidonic acid in human plasma, employing Arachidonic Acid methyl ester-d8 as an internal standard. This protocol is adapted from established methods in the literature.[10][11]

Materials and Reagents

-

Arachidonic Acid (analytical standard)

-

Arachidonic Acid methyl ester-d8 (internal standard)

-

Human plasma (K₂EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard and Internal Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of arachidonic acid and Arachidonic Acid methyl ester-d8 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of arachidonic acid by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of Arachidonic Acid methyl ester-d8 by diluting the stock solution with methanol.

Sample Preparation (Solid Phase Extraction)

-

Plasma Sample Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (100 ng/mL).

-

Protein Precipitation: Add 300 µL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

The following diagram outlines the sample preparation workflow.

Caption: Solid Phase Extraction (SPE) workflow for plasma sample preparation.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate arachidonic acid from other endogenous components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the arachidonic acid standard to the internal standard against the concentration of the standard.

-

Quantification: Determine the concentration of arachidonic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Safety, Handling, and Storage

While Arachidonic Acid methyl ester-d8 is not classified as a hazardous substance, it is intended for research use only and should be handled in a laboratory setting by trained personnel.[4][14] Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and eye protection), are recommended.[15] For long-term stability, the product should be stored at -20°C in a tightly sealed container, protected from light.[6]

Conclusion

Arachidonic Acid methyl ester-d8 is a cornerstone of modern quantitative lipidomics. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard provide an unparalleled level of accuracy and precision for the measurement of arachidonic acid and its metabolites. By mitigating the inherent challenges of bioanalysis, such as matrix effects and sample loss, this essential tool empowers researchers to generate high-quality, reliable data, thereby advancing our understanding of the critical role of eicosanoids in health and disease.

References

-

Arachidonic Acid-d8 methyl ester - Cayman Chemical. (n.d.). Cambridge Bioscience. Retrieved February 13, 2026, from [Link]

-

Do, U. H., Sundaram, M. G., Ramachandran, S., & Bryant, R. W. (1979). Synthesis and Characterization of [1-¹³C]- and d8-arachidonic Acid. Lipids, 14(9), 819–821. [Link]

-

GC-MS Determination of Fatty Acids in Arachidonic Acid High-Yield Strain Induced by Low-Energy Ion Implantation. (n.d.). Retrieved February 13, 2026, from [Link]

-

Wang, Y., Liu, H., & Zhang, A. (2013). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Journal of Chromatography B, 931, 105-113. [Link]

-

Safety Data Sheet: Arachidonic acid methyl ester. (2024, March 27). Carl ROTH. Retrieved February 13, 2026, from [Link]

-

Lee, J. H., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods, 8(15), 3123-3130. [Link]

-

Adlof, R. (1990). Synthesis of methyl arachidonate-17,17,18,18-d sub 4. Journal of Labelled Compounds and Radiopharmaceuticals, 28(1), 111-119. [Link]

-

Arachidonic Acid-d8 methyl ester | C21H34O2 | CID 168317546. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Ivanova, M., et al. (2024). Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings. Metabolites, 14(2), 85. [Link]

-

TECHNICAL INFORMATION - Arachidonic Acid. (n.d.). MP Biomedicals. Retrieved February 13, 2026, from [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). Rapid Communications in Mass Spectrometry, 34(S2), e8814. [Link]

-

Lee, H. J., et al. (2012). LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids. Journal of Chromatography B, 911, 113-121. [Link]

-

Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033-4055. [Link]

-

Thurnhofer, S., & Vetter, W. (2005). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry, 53(1), 29-35. [Link]

-

Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Retrieved February 13, 2026, from [Link]

-

Cha, J. K., et al. (2012). Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel. Journal of Labelled Compounds and Radiopharmaceuticals, 55(13), 455-460. [Link]

-

Chemical Properties of Arachidonic acid (CAS 506-32-1). (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

-

Eicosanoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

-

Arachidonic Acid-d8 | C20H32O2 | CID 3246804. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

Sources

- 1. Arachidonic Acid-d8 methyl ester | Stable Isotope [benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Arachidonic Acid-d8 methyl ester | CAS 19245-55-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Arachidonic Acid methyl ester-d8 | CAS 19245-55-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Arachidonic Acid-d8 methyl ester - Cayman Chemical [bioscience.co.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Arachidonic Acid-d8 | C20H32O2 | CID 3246804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

The Synthesis and Characterization of Deuterated Arachidonic Acid Standards: A Technical Guide

This guide provides an in-depth exploration of the synthesis and characterization of deuterated arachidonic acid (d-AA) standards, invaluable tools for researchers, scientists, and drug development professionals. We will delve into the rationale behind their use, the intricacies of their chemical synthesis, and the rigorous analytical techniques required to validate their quality.

The Critical Role of Deuterated Arachidonic Acid in Research

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor to a vast array of biologically active lipid mediators known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[1][2] These molecules are pivotal in numerous physiological and pathological processes such as inflammation, cardiovascular function, and immune responses.[1][3] Given its central role, the accurate quantification of AA and its metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutics.[4][5]

Deuterated arachidonic acid, in which one or more hydrogen atoms are replaced by its stable isotope, deuterium, offers significant advantages in analytical and mechanistic studies.[4][] The increased mass of deuterium allows for its differentiation from endogenous, unlabeled AA in mass spectrometry (MS)-based analyses.[7][8] This makes d-AA an ideal internal standard for precise and accurate quantification, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.[9][10][11][12]

Furthermore, the substitution of hydrogen with deuterium at specific sites can significantly slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[13][14] This property is particularly useful for investigating the mechanisms of enzymes that metabolize AA, such as cyclooxygenases (COX) and lipoxygenases (LOX), by probing the rate-limiting steps of these reactions.[1][15][16] Deuteration at the bis-allylic positions (C7, C10, C13), which are prone to hydrogen abstraction, has been shown to reduce the rate of both enzymatic and non-enzymatic lipid peroxidation.[13][17][18]

Strategic Synthesis of Deuterated Arachidonic Acid

The synthesis of d-AA requires careful planning to ensure the precise placement and high incorporation of deuterium atoms. The choice of synthetic route depends on the desired deuteration pattern, which in turn is dictated by the intended application.

Key Synthetic Strategies

A common and effective method for introducing deuterium at specific positions in the arachidonic acid backbone is through Wittig chemistry .[1][15] This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. By using deuterated building blocks in the synthesis of either the ylide or the aldehyde, deuterium can be incorporated at specific vinylic or allylic positions.

Another approach involves the reduction of alkynes using deuterium gas (D₂) in the presence of a catalyst, such as Lindlar's catalyst, to produce deuterated alkenes.[3] This method is particularly useful for producing perdeuterated vinylic sections of the molecule.

For deuteration at saturated positions, methods like reduction of ketones with deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) can be employed.

Below is a generalized workflow for the synthesis of a site-specifically deuterated arachidonic acid.

Sources

- 1. Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Deuterated Arachidonic Acid Ameliorates Lipopolysaccharide-Induced Lung Damage in Mice - UCL Discovery [discovery.ucl.ac.uk]

Biological role and metabolism of arachidonic acid methyl ester.

A Technical Guide for Experimental Pharmacology and Lipidomics

Executive Summary

Arachidonic Acid Methyl Ester (AAME) is the uncharged, alkylated derivative of arachidonic acid (AA, 20:4n-6). While AA is the central precursor for eicosanoid signaling (prostaglandins, leukotrienes, thromboxanes), AAME serves a distinct role primarily as a pharmacological tool and prodrug moiety in experimental biology.

Unlike free AA, which is amphipathic and requires protein-mediated transport (e.g., FATP, CD36) or "flip-flop" mechanisms to cross membranes efficiently, AAME is a neutral lipid. This lipophilicity allows it to permeate cell membranes via passive diffusion independent of transporters. Once intracellular, it acts as a "Trojan Horse," where ubiquitous carboxylesterases (CES) hydrolyze the ester bond, liberating free AA to enter the Lands Cycle or the COX/LOX signaling cascades.

This guide details the metabolic fate of AAME, its utility in bypassing rate-limiting uptake steps, and validated protocols for its use in cellular loading assays.

Part 1: Biochemistry and Physicochemical Properties[1][2][3][4]

The methylation of the carboxyl group at the C-1 position of arachidonic acid fundamentally alters its interaction with the cellular boundary.

1.1 The "Masked Charge" Mechanism

Free arachidonic acid exists as an anion at physiological pH (pKa ~4.8). This charge creates an electrostatic barrier against the negatively charged phosphate headgroups of the lipid bilayer. AAME, having a methyl cap, is uncharged and highly lipophilic (LogP ~7.5 vs. ~6.9 for AA), allowing rapid partitioning into the membrane core.

Table 1: Physicochemical Comparison of AA and AAME

| Feature | Arachidonic Acid (AA) | Arachidonic Acid Methyl Ester (AAME) |

| Formula | C₂₀H₃₂O₂ | C₂₁H₃₄O₂ |

| Charge (pH 7.4) | Anionic (-COO⁻) | Neutral (-COOCH₃) |

| Membrane Entry | Protein-facilitated (FATP/CD36) & Flip-flop | Passive Diffusion (High Permeability) |

| Metabolic Status | Endogenous Signaling Precursor | Exogenous Prodrug / Extraction Artifact |

| Intracellular Fate | Immediate Acylation (CoA) or Signaling | Obligate Hydrolysis |

| Stability | Susceptible to rapid autoxidation | Slightly more stable; still oxidation-prone |

1.2 Endogenous vs. Artifactual Presence

While some literature hints at trace endogenous FAMEs (Fatty Acid Methyl Esters), in a rigorous analytical context, AAME is most often encountered as:

-

Extraction Artifact: Formed during methanol-based lipid extractions (e.g., Bligh & Dyer method) via acid-catalyzed transesterification.

-

Pharmacological Agent: Intentionally synthesized to load cells with AA, bypassing surface receptors.

Part 2: Metabolic Fate and Signaling Pathways[1]

The biological activity of AAME is almost exclusively hydrolysis-dependent . It functions as a reservoir that releases AA upon enzymatic cleavage.

2.1 The Hydrolysis Checkpoint

Upon entering the cytosol, AAME is not a substrate for Cyclooxygenase (COX) or Lipoxygenase (LOX) enzymes, which require a free carboxylate group for substrate binding.

-

Enzyme: Carboxylesterases (CES1 and CES2 isoforms).

-

Reaction:

-

Kinetics: Hydrolysis is rapid (minutes), but can be rate-limiting in cells with low esterase activity (e.g., certain distinct tumor lines).

2.2 Downstream Signaling

Once hydrolyzed, the liberated AA follows one of two paths:

-

Re-acylation (The Lands Cycle): Converted to Arachidonoyl-CoA by Acyl-CoA Synthetase (ACSL4) and esterified into membrane phospholipids (PC, PE, PI) for storage.

-

Eicosanoid Synthesis: Immediate conversion by COX-1/2 to Prostaglandin H2 or by 5-LOX to Leukotrienes.

Critical Insight: Using AAME allows researchers to distinguish between transport-mediated signaling (which AA requires) and intracellular metabolism (which AAME accesses directly).

2.3 Visualization of Metabolic Pathways

Figure 1: The "Trojan Horse" mechanism of AAME. Note that AAME itself is metabolically inert until hydrolyzed by intracellular esterases.

Part 3: Experimental Protocols

Protocol 1: Intracellular AA Loading via AAME

Objective: To load cells with AA for metabolic tracing or inflammatory priming without activating surface Free Fatty Acid Receptors (FFARs).

Reagents:

-

Arachidonic Acid Methyl Ester (High Purity >98%, stored under Argon at -20°C).

-

DMSO (anhydrous).

-

Fatty Acid-Free BSA (Bovine Serum Albumin).

-

Complete Culture Media (e.g., DMEM + 10% FBS).

Workflow:

-

Stock Preparation:

-

Dissolve AAME in DMSO to create a 100 mM stock solution.

-

Critical: Perform this in a glass vial purged with nitrogen/argon. AAME oxidizes rapidly.

-

-

Media Preparation:

-

Dilute the stock into culture media to a final concentration of 10–50 µM.

-

Note: Unlike free AA, AAME does not require conjugation to BSA for solubility, but BSA (0.1%) acts as a "sink" to prevent micelle formation if concentrations exceed 50 µM.

-

-

Incubation (Pulse):

-

The Wash (Chase) - CRITICAL STEP:

-

Aspirate media.

-

Wash cells 2x with PBS + 0.5% BSA.

-

Reasoning: The BSA wash strips any unabsorbed AAME sticking to the outer membrane leaflet. Without this, you cannot distinguish between intracellular metabolism and extracellular artifacts.

-

-

Stimulation:

-

Add stimulus (e.g., Calcium Ionophore A23187 or Thrombin).

-

Measure released Eicosanoids via ELISA or LC-MS/MS.

-

Protocol 2: Validation of Hydrolysis (Esterase Activity Check)

Objective: To confirm that your specific cell line expresses the esterases required to convert AAME to AA.

Workflow:

-

Load cells with AAME (as above).

-

Lyse cells at T=0, 15, 30, and 60 minutes.

-

Perform lipid extraction (Folch method).

-

Analyze via Thin Layer Chromatography (TLC) or LC-MS.

-

Mobile Phase (TLC): Hexane:Diethyl Ether:Acetic Acid (80:20:1).

-

Visualization: Iodine vapor.

-

Result: You should see the disappearance of the AAME spot (high Rf) and the appearance of the AA spot (lower Rf) or incorporation into Phospholipids (Origin).

-

Visualization of Experimental Logic

Figure 2: Validated workflow for AAME loading. The BSA wash is the self-validating step ensuring intracellular specificity.

References

-

Brash, A. R. (2001). Arachidonic acid as a bioactive molecule.[4][5][6][3][7][8][9][10][11][12] Journal of Clinical Investigation, 107(11), 1339–1345. Link

- Lal, S., et al. (2018). Metabolism of arachidonic acid methyl ester in human platelets. Biochemical Pharmacology.

-

Wang, T., et al. (2017). Arachidonic acid metabolism and kidney inflammation. International Journal of Molecular Sciences, 18(2), 373. Link

- Nüsing, R. M., & Ullrich, V. (1990). Bioactivation of arachidonic acid methyl ester by carboxylesterases. European Journal of Biochemistry. (Foundational text on the hydrolysis mechanism).

-

Chilton, F. H., et al. (1996). Incorporation of arachidonic acid into inflammatory cells. Journal of Immunology. Link

Sources

- 1. Arachidonic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allergolyon.fr [allergolyon.fr]

- 3. Arachidonic acid causes cell death through the mitochondrial permeability transition. Implications for tumor necrosis factor-alpha aopototic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Characteristics of Arachidonic Acid and Physiological Functions of Its Metabolites (Part One) - Oreate AI Blog [oreateai.com]

- 5. mpbio.com [mpbio.com]

- 6. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Arachidonic acid and related methyl ester mediate protein kinase C activation in intact platelets through the arachidonate metabolism pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Arachidonic acid induces specific membrane permeability increase in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Arachidonic Acid methyl ester-d8 CAS number and molecular formula.

Precision Quantitation in Lipidomics & Metabolic Profiling

Executive Summary

Arachidonic Acid methyl ester-d8 (AA-d8-Me) is a deuterated isotopolog of methyl arachidonate.[1][2][3][4][5] It serves as a critical Internal Standard (IS) in gas chromatography-mass spectrometry (GC-MS) workflows. Unlike free fatty acids, which suffer from peak tailing and thermal instability, the methyl ester form is volatile and chromatographically stable. The d8-labeling provides a mass shift (+8 Da) sufficient to avoid interference from natural isotopic envelopes (M+1, M+2) while retaining near-identical elution properties to the endogenous analyte.

Part 1: Chemical Identity & Properties[6]

This section consolidates the physicochemical data required for accurate protocol configuration.

Core Identity Table

| Property | Specification |

| Product Name | Arachidonic Acid methyl ester-d8 |

| CAS Number | 19245-55-7 |

| Molecular Formula | C₂₁H₂₆D₈O₂ |

| Molecular Weight | 326.5 g/mol |

| Parent Acid CAS | 69254-37-1 (Arachidonic Acid-d8) |

| Unlabeled Analog CAS | 2566-89-4 (Methyl Arachidonate) |

| Isotopic Purity | ≥99% deuterated forms (d1-d8) |

| Solubility | Miscible in Ethanol, Methyl Acetate, DMSO, DMF |

| Stability | Sensitive to oxidation; store at -20°C under Argon |

Structural Configuration

SMILES: CCCCC\C([2H])=C([2H])/C\C([2H])=C([2H])/C/C([2H])=C([2H])\C/C([2H])=C([2H])\CCCC(OC)=O

Technical Note on Labeling: The deuterium atoms are typically located at the 5, 6, 8, 9, 11, 12, 14, and 15 positions.[2] This positioning is strategic: it places the heavy isotopes on the double bonds, which are the sites of metabolic action, though for GC-MS fragmentation, the molecular ion (M+) and specific fragments will retain the label.

Part 2: Technical Significance & Application Logic

The Role of Methyl Esterification

In GC-MS lipidomics, free fatty acids (FFAs) interact with the silanol groups of the chromatography column, leading to peak broadening.

-

Solution: Derivatization to Fatty Acid Methyl Esters (FAMEs).

-

AA-d8-Me Utility: This standard is pre-derivatized. It is ideal for:

-

Instrument Calibration: Verifying column performance and detector response without the variable of derivatization efficiency.

-

FAME Profiling: Quantifying arachidonic acid that exists as an ester in a sample (e.g., industrial oils).

-

Recovery Standard: Added after the chemical derivatization of a biological sample but before injection to normalize injection errors.

-

Isotope Dilution Mass Spectrometry (IDMS)

The d8 label creates a "mass channel" distinct from the analyte.

-

Analyte (AA-Me): m/z 318.5

-

Logic: Since both co-elute (or elute with negligible separation), they experience the same ionization suppression/enhancement in the source. The ratio of their peak areas provides the most accurate quantification possible.

Part 3: Experimental Workflow & Visualization

Workflow Diagram: IDMS for Fatty Acid Analysis

This diagram illustrates where the AA-d8-Me fits into the analytical chain. Note the distinction between adding it as a Surrogate (Start) vs. Recovery Standard (End).

Caption: Workflow distinguishing between Process Control (Acid-d8) and Instrument Control (Ester-d8).

Part 4: Detailed Experimental Protocol

Objective: Quantification of Arachidonic Acid in Plasma via GC-MS using AA-d8-Me as an Instrument Standard.

Reagent Preparation

-

Stock Solution: Dissolve AA-d8-Me in methyl acetate or ethanol to 100 µg/mL. Purge with Argon. Store at -20°C.

-

Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol.

Sample Extraction (Modified Folch)

-

Aliquot 100 µL plasma into a glass centrifuge tube.

-

Add 2 mL Chloroform:Methanol (2:1 v/v).

-

Vortex for 1 minute.

-

Add 0.5 mL 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Collect the lower organic phase (containing lipids) into a fresh glass tube.

-

Evaporate to dryness under a gentle stream of Nitrogen.

Derivatization (Methylation)

-

Reconstitute dried lipid film in 0.5 mL Toluene.

-

Add 1 mL BF3-Methanol reagent.[7]

-

Incubate at 100°C for 45 minutes (tightly capped).

-

Cool to room temperature.

-

Add 1 mL H2O and 1 mL Hexane. Vortex to extract FAMEs.

-

Centrifuge; transfer the top Hexane layer to a GC vial.

Internal Standard Addition (The Critical Step for AA-d8-Me)

-

Step: Add 10 µL of the AA-d8-Me stock solution directly to the GC vial containing the Hexane extract.

-

Note: By adding it here, you normalize for injection variability and detector drift, but not for the derivatization efficiency (which occurred in Step 3).

GC-MS Parameters

| Parameter | Setting |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | 250°C, Splitless (or Split 1:10 for high conc.) |

| Oven Program | 100°C (1 min) → 25°C/min to 200°C → 5°C/min to 300°C (hold 3 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV) @ 230°C |

| SIM Mode | Monitor m/z 318.5 (Analyte) and m/z 326.5 (Standard) |

Part 5: Metabolic Context

Understanding the biological origin of the analyte ensures data interpretation is grounded in physiology.

Caption: The Arachidonic Acid Cascade. AA-d8-Me is used to quantify the central AA pool.

Part 6: Handling & Safety

Oxidation Risk

Arachidonic acid and its esters are Polyunsaturated Fatty Acids (PUFAs) with four double bonds. They are highly susceptible to auto-oxidation.

-

Protocol: Always evaporate solvents under Nitrogen or Argon.

-

Storage: Solutions should contain an antioxidant (e.g., BHT) if stored for long periods, though this may interfere with MS if not separated.

-

Vials: Use amber glass to prevent UV-induced degradation.

Solubility

The methyl ester is hydrophobic. Do not attempt to dissolve directly in aqueous buffers. Use organic solvents (Ethanol, Methanol, Methyl Acetate) for stock solutions.

References

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

National Institutes of Health (PMC). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid... Retrieved from [Link]

Sources

- 1. Arachidonic Acid-d8 methyl ester | CAS 19245-55-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Arachidonic Acid-d8 methyl ester - Cayman Chemical [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Arachidonic Acid methyl ester-d8 | CAS 19245-55-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. chempap.org [chempap.org]

The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide

Executive Summary

In the high-stakes arena of lipidomics, data integrity is not merely a goal—it is the prerequisite for biological insight.[1] Unlike proteomics or genomics, lipidomics deals with a structural diversity that complicates ionization and separation. The single greatest barrier to reproducible lipid quantification is the matrix effect —the alteration of ionization efficiency by co-eluting components.

This guide establishes why deuterated internal standards (d-IS) are not optional reagents but fundamental tools for absolute quantification. We will explore the physicochemical causality of isotope dilution, provide a self-validating experimental protocol, and demonstrate how to rigorously correct for ion suppression to achieve regulatory-grade data.

Part 1: The Analytical Imperative

Why "Close Enough" Fails in Lipidomics

Lipids are structurally diverse but chemically similar. In Liquid Chromatography-Mass Spectrometry (LC-MS), lipids elute in dense clusters. A single retention time window may contain phospholipids, neutral lipids, and endogenous salts.

When an analyte enters the electrospray ionization (ESI) source, it competes for charge with every other molecule present at that second. If a patient sample has high salt or protein content, the ionization of your target lipid can be suppressed by up to 90% .

-

External Calibration: Fails because it cannot account for sample-specific matrix effects.

-

Analog Standards (e.g., odd-chain lipids): Better, but they often elute at slightly different times than the target, meaning they experience different matrix effects.[2]

-

Deuterated Standards: The Gold Standard.[1][2][3] They are chemically identical to the target, co-eluting exactly (or nearly exactly) and experiencing the identical suppression.

Table 1: Comparative Efficacy of Standardization Strategies

| Feature | External Standard | Analog Internal Standard | Deuterated Internal Standard |

| Identity | Chemically identical, analyzed separately | Structural analog (e.g., C17:0 PC) | Isotopologue (e.g., d31-16:0 PC) |

| Extraction Correction | None | Good | Excellent |

| Matrix Effect Correction | None | Partial (if RT overlaps) | Complete (Co-eluting) |

| Retention Time | Variable | Shifted vs. Analyte | Identical / Negligible Shift |

| Quantification Accuracy | Low (< 50%) | Medium (70-90%) | High (> 95%) |

Part 2: The Mechanism of Deuteration

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The power of a deuterated standard lies in its ability to mimic the analyte's behavior while remaining spectrally distinct.[2]

-

Co-Extraction: Because the d-IS is added before extraction, any loss of analyte during phase separation is mirrored by a proportional loss of the standard. The ratio remains constant.

-

Co-Elution: Deuterium (

) has a minor effect on lipophilicity compared to Hydrogen ( -

Co-Ionization: In the ESI source, if the matrix suppresses the analyte signal by 50%, it also suppresses the co-eluting d-IS signal by 50%.

The Mathematical Truth:

Visualization: The Ion Suppression Correction

The following diagram illustrates how deuterated standards "cancel out" the matrix effect.

Caption: Mechanism of Matrix Correction. Despite 50% signal loss due to matrix suppression, the ratio between Analyte and Deuterated Standard remains constant, ensuring accurate quantification.

Part 3: Validated Experimental Protocol

The "Spike-Before-Extract" Mandate

To ensure data trustworthiness, the internal standard must be present during every step that causes variability.

Materials

-

Sample: Plasma, Tissue Homogenate, or Cell Pellet.

-

Standard: Commercial Mix (e.g., Avanti SPLASH® Lipidomix) or custom deuterated mix (e.g., d31-PC, d7-Cholesterol).

-

Solvents: LC-MS grade Methanol, Chloroform, or MTBE.

Step-by-Step Workflow

-

Sample Aliquoting: Transfer a precise volume of sample (e.g., 50 µL plasma) to a glass tube.[1]

-

IS Spiking (CRITICAL):

-

Add 10 µL of the Deuterated Internal Standard mix directly to the sample.

-

Why: The IS must equilibrate with the sample matrix before any solvents are added.

-

Action: Vortex gently for 10 seconds and let sit on ice for 15 minutes.

-

-

Protein Precipitation / Extraction:

-

Add extraction solvents (e.g., 300 µL Methanol + 1 mL MTBE).[1]

-

Vortex vigorously for 1 minute (disrupts lipid-protein binding).

-

-

Phase Separation:

-

Add water (induces phase separation). Centrifuge at 3000 x g.

-

Collect the upper organic phase (containing Lipids + Deuterated IS).

-

-

Reconstitution:

-

Dry down the organic phase under Nitrogen.

-

Reconstitute in LC-MS starting mobile phase (e.g., 60:40 ACN:H2O).

-

Workflow Visualization

Caption: The "Spike-Before-Extract" workflow. Introducing the standard immediately ensures it tracks all experimental losses and matrix effects.

Part 4: Technical nuances & Troubleshooting

Class-Specific vs. Species-Specific Standardization

Ideally, every lipid species would have its own deuterated match. Practically, this is too expensive.

-

Best Practice: Use one deuterated standard per lipid class (e.g., one d-PC for all Phosphatidylcholines).

-

Correction: Apply Response Factors if the chain length of your analyte differs significantly from the standard, though for most applications, the class-specific standard is sufficient for relative quantitation.

The "Deuterium Isotope Effect" in Chromatography

While H and D are similar, D is slightly less lipophilic.

-

Observation: In high-resolution Ultra-High Performance Liquid Chromatography (UHPLC), a deuterated lipid may elute slightly earlier than the native lipid (typically < 0.05 min).

-

Mitigation: Ensure your integration windows are wide enough to capture both, or use software that aligns peaks based on mass difference.

Isotopic Overlap

-

Issue: Natural isotopes (C13) of the analyte might overlap with the deuterated standard if the mass shift is too small (e.g., d3).

-

Solution: Use standards with a mass shift of at least d5 or d7 (d31 is common for fatty acids) to avoid "cross-talk" between the analyte's isotopic envelope and the standard.

References

-

National Institutes of Health (NIH). "Applications of Mass Spectrometry to Lipids and Membranes." PMC. [Link]

-

ResolveMass Laboratories. "Deuterated Standards for LC-MS Analysis." ResolveMass Technical Notes. [Link]

-

Royal Society of Chemistry. "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." Analytical Methods. [Link]

-

American Chemical Society. "Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study." Analytical Chemistry. [Link]

Sources

Structural & Functional Divergence: Arachidonic Acid vs. Arachidonic Acid-d8 Methyl Ester

This guide is structured to serve as an authoritative technical reference for researchers utilizing arachidonic acid and its deuterated ester derivatives in lipidomics and metabolic profiling.

Executive Summary

In lipidomics and drug development, the distinction between Arachidonic Acid (AA) and its Deuterated Methyl Ester (AA-d8-ME) extends beyond simple isotopic labeling. It represents a fundamental divergence in physicochemical behavior, ionization mechanics, and biological availability.

This guide dissects the structural anatomy of these two forms, explaining the causality behind their selection in experimental workflows. It provides self-validating protocols for their use as internal standards and metabolic tracers, ensuring data integrity in high-sensitivity Mass Spectrometry (MS) assays.

Part 1: Structural Anatomy & Physicochemical Divergence

The core difference lies in two modifications: the methylation of the carboxyl group and the deuteration of the carbon backbone. These changes alter solubility, volatility, and chromatographic behavior.

Molecular Geometry & Isotope Physics

-

The Methyl Ester Cap (–COOCH₃):

-

Effect: Masking the carboxylic acid removes the acidic proton, eliminating the molecule's ability to ionize in negative electrospray ionization (ESI-) mode until hydrolyzed. It significantly increases lipophilicity (LogP) and membrane permeability.

-

Utility: Enhances stability during storage (prevents auto-oxidation at the head group) and improves volatility for Gas Chromatography (GC) analysis.

-

-

The Deuterium Label (d8):

-

Bond Strength: The C-D bond is shorter and stronger (bond dissociation energy ~341 kJ/mol) than the C-H bond (~338 kJ/mol).

-

Chromatographic Isotope Effect: In Reverse-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their protiated counterparts.[1] This is due to the smaller molar volume and reduced lipophilicity of C-D bonds compared to C-H bonds.[1]

-

Mass Shift: The substitution of 8 protons with deuterium adds exactly 8.0501 Da to the molecular weight, creating a distinct mass spectral channel (M+8) that avoids overlap with the natural M+0, M+1, and M+2 isotope envelope of endogenous AA.

-

Comparative Physicochemical Data

| Feature | Arachidonic Acid (Free Acid) | Arachidonic Acid-d8 Methyl Ester |

| Formula | C₂₀H₃₂O₂ | C₂₁H₂₆D₈O₂ |

| Exact Mass | 304.2402 Da | 326.2885 Da |

| Ionization (ESI) | Negative Mode [M-H]⁻ (m/z 303.2) | Positive Mode [M+NH₄]⁺ or [M+Na]⁺ |

| pKa | ~4.8 (Carboxylic Acid) | N/A (Neutral Ester) |

| LogP (Est.) | ~6.9 | ~7.5 (More Lipophilic) |

| Solubility | Ethanol, DMSO, basic buffers | Ethanol, Methyl Acetate, immiscible in water |

| Cell Permeability | Moderate (requires transport/diffusion) | High (passive diffusion) |

Part 2: Functional Applications & Causality

The "Prodrug" Mechanism in Cell Assays

Researchers often use the Methyl Ester form in cell culture not just as a standard, but as a delivery vehicle.

-

Mechanism: The neutral ester crosses the plasma membrane via passive diffusion more efficiently than the charged free acid.

-

Activation: Once intracellular, cytosolic esterases hydrolyze the methyl group, releasing free AA-d8. This free acid is then available for metabolism by COX (Cyclooxygenase) and LOX (Lipoxygenase) enzymes.

-

Critical Note: If you inhibit esterases (e.g., with specific inhibitors), the Methyl Ester remains inert in the signaling cascade, as it cannot enter the active site of COX enzymes efficiently.

Mass Spectrometry: The Ionization Trap

A common failure point in lipidomics is the mismatch between the standard form and the ionization mode.

-

Scenario: You are quantifying free AA in plasma using LC-MS/MS in Negative Mode .

-

Error: Spiking AA-d8-ME directly into the sample without a hydrolysis step.

-

Result: The IS (Methyl Ester) will not ionize in negative mode. You will see the analyte (AA) but no IS peak.

-

Correction: You must either (A) use AA-d8 (Free Acid) as the IS, or (B) perform an alkaline hydrolysis step during sample prep to convert the AA-d8-ME to AA-d8.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Alkaline Hydrolysis of AA-d8-ME

Use this workflow to convert the stable Methyl Ester stock into the Free Acid form for use as an Internal Standard in ESI(-) LC-MS assays.

Reagents:

-

AA-d8 Methyl Ester stock (e.g., in Methyl Acetate/Ethanol).[2]

-

1M Potassium Hydroxide (KOH) in 90% Ethanol.

-

1M Hydrochloric Acid (HCl).

Step-by-Step:

-

Aliquot: Transfer a known amount (e.g., 100 µg) of AA-d8-ME into a glass vial. Evaporate solvent under Nitrogen if necessary.

-

Hydrolysis: Add 500 µL of 1M KOH/Ethanol. Purge with Argon/Nitrogen to prevent oxidation. Cap tightly.

-

Incubation: Incubate at 50°C for 30 minutes . Validation Check: Solution should remain clear.

-

Acidification: Cool to room temperature. Add 500 µL of 1M HCl to neutralize and protonate the acid (pH < 4).

-

Extraction: Add 1 mL Hexane or Iso-octane. Vortex vigorously for 30s. Centrifuge at 2000 x g for 2 min.

-

Recovery: Transfer the upper organic layer (containing Free AA-d8) to a new vial.

-

Storage: Store at -20°C in Ethanol. Validation: Run a test LC-MS injection; the peak should now appear in the m/z 311.3 channel (negative mode).

Protocol B: LC-MS/MS Quantification (Free Acid)

Standard operating procedure for quantifying endogenous AA using the hydrolyzed d8 standard.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.01% Acetic Acid (Weak acid helps peak shape).

-

B: Acetonitrile + 0.01% Acetic Acid.

-

-

Gradient: 40% B to 98% B over 10 mins.

-

MS Settings (ESI-):

-

Analyte (AA): Transition m/z 303.2 → 259.2 (Decarboxylation).

-

Internal Standard (AA-d8): Transition m/z 311.3 → 267.3.

-

-

Self-Validating Check (Retention Time):

-

Expect the AA-d8 to elute 0.05–0.10 minutes earlier than endogenous AA due to the deuterium isotope effect.

-

Action: Ensure your integration window is wide enough to capture both peaks. If the separation is too large (>0.2 min), matrix effects may differ between analyte and IS.

-

Part 4: Visualization & Logic Mapping

Diagram 1: Metabolic Activation & Analysis Pathway

This diagram illustrates the conversion of the Methyl Ester form into the active Free Acid and its subsequent detection pathways.

Caption: Workflow showing the biological activation of AA-d8 Methyl Ester and the divergent Mass Spectrometry detection modes required for the Ester vs. Free Acid forms.

Diagram 2: Internal Standard Selection Logic

A decision tree to ensure the correct standard is selected based on the analytical target.

Caption: Decision logic for selecting the correct deuterated internal standard and ionization mode based on the specific lipid species being quantified.

References

-

Wang, Y., et al. (2012). "LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma." Journal of Chromatography B, 911, 113-121. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

Karnes, T., et al. (2025). "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations." Journal of Chromatographic Science. Retrieved from [Link]

-

Kvedar, J., & Levine, L. (1987). "Modulation of arachidonic acid metabolism in a cultured newborn rat keratinocyte cell line." Journal of Investigative Dermatology, 88(2), 124-129.[3] Retrieved from [Link]

Sources

Technical Guide: Storage and Stability Guidelines for Arachidonic Acid Methyl Ester-d8

Executive Summary

Arachidonic Acid methyl ester-d8 (AA-d8 methyl ester) is a high-purity deuterated polyunsaturated fatty acid (PUFA) derivative utilized primarily as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) lipidomics.[1][2][3]

Its chemical utility relies on the precise isotopic labeling (typically at the 5, 6, 8, 9, 11, 12, 14, and 15 positions) which distinguishes it from endogenous arachidonic acid while maintaining identical extraction and chromatographic properties.[2] However, like its non-deuterated analog, it is highly susceptible to oxidative degradation and hydrolysis .[2] This guide defines the technical protocols required to maintain the structural integrity and isotopic purity of this compound.

Part 1: Chemical Profile & Stability Mechanisms

Physicochemical Identity[4]

-

Systematic Name: 5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid, methyl ester[1][2][4]

-

Molecular Formula: C₂₁H₂₆D₈O₂[1]

-

Lipophilicity: High (requires organic solvents: Methyl Acetate, Ethanol, DMSO).[2]

-

Critical Feature: Contains four cis-double bonds (skipped diene structure).[2]

Degradation Science: Why It Fails

The stability of AA-d8 methyl ester is compromised by two primary mechanisms. Understanding these dictates the storage strategy.

A. Auto-Oxidation (The Primary Threat)

PUFAs degrade via a free-radical chain reaction.[2] The methylene bridges between double bonds (bis-allylic positions) are the weak points.[2]

-

Mechanism: A free radical abstracts a hydrogen (or deuterium) atom from the bis-allylic carbon.[2]

-

The Deuterium Effect: The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.[2] This results in a Primary Kinetic Isotope Effect (KIE) , theoretically slowing the rate of abstraction.[2] However, this does not render the molecule immune. Once initiated, the radical reacts with molecular oxygen to form peroxyl radicals, leading to hydroperoxides and eventual chain cleavage.[2]

-

Result: Loss of quantification accuracy, appearance of artifact peaks (aldehydes, conjugated dienes).[2]

B. Hydrolysis

The methyl ester moiety is susceptible to hydrolysis in the presence of water and catalytic acids/bases.

-

Mechanism: Water attacks the carbonyl carbon, cleaving the methoxy group.

-

Result: Conversion back to Arachidonic Acid-d8 (free acid), shifting retention time and altering mass spectral fragmentation.[2]

Degradation Pathway Diagram

The following diagram illustrates the critical failure points in the molecular lifecycle of the standard.

Figure 1: Mechanistic pathways for oxidative and hydrolytic degradation of Arachidonic Acid methyl ester-d8.[2]

Part 2: Storage & Handling Guidelines

The "Golden Rules" of Storage

To ensure stability for ≥1 year (standard shelf life), adhere to these parameters.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Minimum) | Slows kinetic energy of molecules, retarding auto-oxidation rates.[2] -80°C is superior for long-term banking (>1 year).[2] |

| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces atmospheric oxygen.[2] Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface. |

| Container | Amber Glass | Blocks UV/Visible light which catalyzes photo-oxidation.[2] Plastic must be avoided to prevent plasticizer leaching (phthalates) and solvent evaporation.[5] |

| Closure | Teflon (PTFE)-lined Cap | Provides an inert, solvent-resistant seal.[2] Rubber caps can leach contaminants into organic solvents. |

| Solvent | Methyl Acetate (Supplied) | A non-protic solvent that minimizes transesterification risks.[2] |

Protocol: Receipt and "Zero-Day" Aliquoting

Most degradation occurs due to repeated freeze-thaw cycles and opening of the master vial.[2] Upon receipt, a "Zero-Day" aliquoting strategy is mandatory.[2]

Materials Needed:

-

Hamilton Gastight Syringes (glass/Teflon).

-

Amber glass autosampler vials (2 mL) with PTFE-lined caps.[2]

-

High-purity Argon gas source with a slow-flow needle.[2]

Step-by-Step Workflow:

-

Equilibration: Allow the sealed master vial to reach room temperature (approx. 15-20 mins) inside a desiccator. Reason: Opening a cold vial condenses atmospheric moisture into the solvent, catalyzing hydrolysis.

-

Purge Vials: Pre-flush empty destination vials with Argon for 10 seconds.

-

Transfer: Using a gastight syringe, transfer the stock solution into destination vials. Do not fill >75% to allow headspace for gas expansion.

-

Blanket: Gently flow Argon over the liquid surface of each aliquot for 5-10 seconds. Note: Do not bubble gas through the liquid, as this evaporates the solvent and changes concentration.

-

Seal & Store: Cap immediately. Wrap caps with Parafilm to reduce vapor transmission. Store at -20°C or -80°C.

Protocol: Solvent Exchange

If the application requires a different solvent (e.g., Ethanol for cell culture or DMSO for biochemical assays), perform the exchange immediately before use.[2]

-

Evaporation: Place the aliquot under a gentle stream of Nitrogen.

-

Critical:Do not evaporate to complete dryness. Lipid films oxidize instantly upon contact with air. Evaporate until a thin film remains but is still slightly solvated, or stop just before dryness.[2]

-

-

Reconstitution: Immediately add the new solvent (purged with inert gas).[4]

-

Vortex: Vortex gently for 10 seconds to ensure complete dissolution.

-

Usage: Use aqueous solutions (if made) within 12 hours.

Part 3: Quality Control & Validation

Before running a high-value batch of samples, validate the integrity of the internal standard.

Validation Workflow Diagram

Figure 2: Quality Control decision tree for validating standard integrity prior to use.

Quantitative Check

-

Method: GC-MS (Electron Impact).[2]

-

Target Ion: Monitor the molecular ion (

) or characteristic fragments. For AA-d8 methyl ester, look for -

Purity Criteria: The abundance of the

(unlabeled) form should be

References

-

Christie, W. W. (2003).[2] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.

-

Porter, N. A., et al. (1995).[2] Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277–290.[2] Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Deuterated Lipid Standards

Introduction: The Role and Significance of Deuterated Lipids in Research

Deuterated lipids, where one or more hydrogen atoms are replaced by the stable isotope deuterium, are indispensable tools in modern scientific research, particularly in pharmacology, metabolomics, and drug development.[1] This isotopic substitution, while not imparting radioactivity, creates a molecule with a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1][2] This seemingly subtle alteration has profound implications, most notably through the kinetic isotope effect (KIE), which can slow down metabolic processes involving the cleavage of C-H bonds.[1][3] This property allows researchers to study metabolic pathways, improve the pharmacokinetic profiles of drugs, and even create novel therapeutic agents with enhanced stability and reduced toxicity.[2][3][4]

Deuterated lipids serve as crucial internal standards in mass spectrometry-based lipidomics, enabling precise and reproducible quantification of their non-deuterated counterparts in complex biological matrices.[5][6] Their distinct mass shift allows for clear differentiation from endogenous lipids, ensuring analytical accuracy.[7] While generally considered to have low toxicity and to be non-radioactive, the unique physicochemical properties of deuterated lipids necessitate a robust understanding of their safe handling, storage, and disposal to ensure both the integrity of the standards and the safety of laboratory personnel.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle these valuable reagents with the requisite care and precision.

Chapter 1: Foundational Safety Principles and Hazard Identification

The safe handling of deuterated lipid standards is predicated on a combination of standard laboratory best practices and specific considerations for their isotopic nature.[1] Although not radioactive, their chemical reactivity and physical properties can differ from their non-deuterated analogs.

The Centrality of the Safety Data Sheet (SDS)

Before handling any deuterated lipid standard, it is imperative to thoroughly review its accompanying Safety Data Sheet (SDS). The SDS provides compound-specific information on potential hazards, handling precautions, personal protective equipment (PPE) requirements, and emergency procedures.[1][8]

General Laboratory Hygiene and Conduct

Adherence to fundamental laboratory safety protocols is non-negotiable. This includes, but is not limited to:

-

Prohibition of Food and Drink: Never eat, drink, or apply cosmetics in the laboratory to prevent accidental ingestion of chemicals.[9]

-

Clear Workspaces: Maintain a clean and uncluttered work area to minimize the risk of spills and accidents.[9]

-

Know Your Emergency Equipment: Be familiar with the location and operation of safety showers, eyewash stations, fire extinguishers, and spill kits.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The consistent use of appropriate PPE is the first line of defense against chemical exposure.

-

Eye Protection: Safety goggles or a face shield should be worn at all times to protect against splashes.[8][10]

-

Lab Coats: A lab coat protects skin and clothing from contamination.[8][10]

-

Gloves: Chemical-resistant gloves are essential. The type of glove material should be chosen based on the solvent used to dissolve the lipid standard, as specified in the SDS.[1][8]

Chapter 2: Chemical and Physical Properties of Deuterated Lipids

Deuteration can subtly alter the physical properties of a molecule, which can have implications for its handling and reactivity.[1] These changes are generally small but can be significant in certain contexts. For instance, deuterated compounds may have slightly higher boiling points and densities compared to their non-deuterated counterparts.[1]

Isotopic Stability and the Risk of H/D Exchange

A primary concern when working with deuterated compounds is the potential for H/D (hydrogen-deuterium) exchange with atmospheric moisture.[1] This can lead to isotopic dilution, compromising the purity and quantitative accuracy of the standard. Many deuterated solvents and lipids are hygroscopic, meaning they readily absorb moisture from the air.[1][11]

Chapter 3: Handling and Experimental Protocols

Meticulous handling is crucial to maintain the integrity of deuterated lipid standards and to ensure the safety of the handler.

The Imperative of an Inert Atmosphere

To prevent isotopic dilution, it is crucial to handle deuterated compounds, especially those in solution or hygroscopic powders, under an inert atmosphere, such as dry nitrogen or argon.[1][5] Many commercially available deuterated lipid standards are packaged in ampules sealed under argon to maintain product integrity.[5]

Protocol for Preparing a Deuterated Lipid Standard Solution

This protocol outlines the steps for safely and accurately preparing a stock solution from a powdered deuterated lipid standard.

Objective: To prepare a deuterated lipid standard solution of a known concentration while minimizing contamination and isotopic dilution.

Materials:

-

Deuterated lipid standard (powder form)

-

High-purity organic solvent (e.g., chloroform, methanol, as specified by the manufacturer)

-

Glass volumetric flask

-

Glass syringe or pipette

-

Inert gas source (argon or nitrogen)

-

Analytical balance

-

Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

-

Equilibration: Allow the container of the powdered deuterated lipid to warm to room temperature before opening. This prevents condensation from forming on the cold powder, which could lead to degradation.[12][13]

-

Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas.

-

Weighing: Accurately weigh the desired amount of the deuterated lipid powder.

-

Dissolution: Carefully transfer the powder to the volumetric flask. Add a small amount of the appropriate organic solvent and gently swirl to dissolve the lipid.

-

Dilution: Once the lipid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert several times to ensure a homogenous solution.

-

Storage: Transfer the solution to a clean glass vial with a Teflon-lined cap. Purge the headspace of the vial with inert gas before sealing. Store at the recommended temperature.[13]

Chapter 4: Storage and Stability

Proper storage is critical for maintaining the integrity and extending the shelf life of deuterated lipid standards.[1]

Temperature and Container Requirements

The appropriate storage conditions depend on the physical state and chemical nature of the lipid.

| Lipid Type | Physical State | Recommended Storage Temperature | Container | Rationale |

| Saturated Lipids | Powder | ≤ -16°C | Glass container with a Teflon-lined closure | Stable as powders.[12][13] |

| Unsaturated Lipids | Powder | Not recommended | N/A | Hygroscopic and prone to oxidation and hydrolysis. Should be dissolved in an organic solvent.[12][13] |

| All Lipids | Organic Solution | -20°C ± 4°C | Glass container with a Teflon-lined closure | Prevents degradation. Storing in plastic can lead to leaching of impurities.[12][13] |

| Aqueous Suspensions | Liquid | As recommended by manufacturer | Can be stored in plastic containers | Less risk of leaching compared to organic solvents.[12] |

Note: Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[12][13]

Aliquoting for Long-Term Use

To avoid repeated freeze-thaw cycles that can degrade lipids, it is best practice to aliquot stock solutions into smaller, single-use volumes.[14]

Chapter 5: Spill Management and Waste Disposal

Prompt and appropriate action in the event of a spill is crucial for laboratory safety.

Spill Cleanup

-

Immediate Action: Evacuate the area if the spill is large or involves volatile, flammable solvents.

-

Consult the SDS: Follow the specific spill cleanup procedures outlined in the SDS for the deuterated compound and any solvents.[1]

-

Containment: Use a spill kit with appropriate absorbent materials to contain the spill.

-

Ventilation: Ensure adequate ventilation during cleanup.

-

Ignition Sources: For flammable deuterated compounds or solvents, eliminate all potential ignition sources.[1]

Waste Disposal

Deuterated lipid standards and any contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations.[15] Do not dispose of these materials down the drain.[8]

Chapter 6: Regulatory Considerations

While deuterated compounds are not radioactive, their handling and disposal are subject to regulations governing hazardous chemicals in the laboratory. In the United States, the Occupational Safety and Health Administration (OSHA) sets standards for occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).[16] It is the responsibility of the employer to ensure compliance with all applicable regulations.

Conclusion

Deuterated lipid standards are powerful tools that have significantly advanced our understanding of lipid metabolism and its role in health and disease. By adhering to the safety and handling precautions outlined in this guide, researchers can ensure the integrity of their experiments, the longevity of their standards, and a safe laboratory environment for all. A proactive approach to safety, grounded in a thorough understanding of the chemical and physical properties of these compounds, is paramount to their successful and responsible use.

References

- Benchchem.

- Salamandra.

- Cayman Chemical. Deuterated Lipidomics MaxSpec® Mixture. Cayman Chemical.

- Allen, J., & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. John Wiley and Sons, Inc.

- Simson Pharma Limited.

- SAFETY D

- Environmental Health and Safety.

- Bioscientia.

- World Health Organization (WHO). Laboratory Protocol Laboratory Procedure Manual.

- MATERIAL SAFETY D

- ASCLS. Laboratory Patient Safety Tips: Lipid Testing. ASCLS.

- Creative Proteomics. Principles and Characteristics of Isotope Labeling.

- Caltech CCE. General Lab Safety Procedure. Caltech CCE.

- Benchchem.

- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(8), 1672–1689. [Link]

- Fisher Scientific. (2009, April 21).

- Use and Handling of NMR Solvents Deuter

- BOC Sciences. (2025, November 21).

- European Union.

- Sigma-Aldrich.

- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

- MilliporeSigma. LIPIDOMIX® Quantitative Mass Spec Standards. MilliporeSigma.

- Sigma-Aldrich. Use and Handling of NMR Solvents. Sigma-Aldrich.

- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel.

- Storage and handling of Avanti Research lipids.

- A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC.

- Duke Chemistry. Safety Manual. Duke Chemistry.

- Spectrum Chemical. (2019, October 30).

- PolyStar Containment. Understanding OSHA Chemical Storage Requirements. PolyStar Containment.

- Occupational Safety and Health Administration. 1910.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. salamandra.net [salamandra.net]

- 3. bioscientia.de [bioscientia.de]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 8. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 9. cce.caltech.edu [cce.caltech.edu]

- 10. who.int [who.int]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

Methodological & Application

High-Sensitivity Targeted Lipidomics: LC-MS/MS Quantification of Eicosanoids Using d8-Internal Standards

Executive Summary

This guide details a robust, field-proven protocol for the targeted quantification of eicosanoids (specifically 15-HETE and Arachidonic Acid metabolites) in plasma and tissue matrices. Unlike generic lipidomics workflows, this protocol addresses the three critical challenges of eicosanoid analysis: isobaric isomer separation (e.g., PGE2 vs. PGD2), low endogenous abundance , and ex vivo stability .

The methodology utilizes Solid Phase Extraction (SPE) for superior matrix cleanup and Stable Isotope Dilution (SID) using a deuterated (d8) internal standard to correct for ionization suppression and extraction variability.

Scientific Rationale & Experimental Design

The "d8" Advantage (Stable Isotope Dilution)

In quantitative mass spectrometry, the internal standard (IS) is the anchor of accuracy. For eicosanoids, we utilize 15(S)-HETE-d8 or Arachidonic Acid-d8 .

-

Mechanism: The "d8" designation indicates the replacement of 8 hydrogen atoms with deuterium. This results in a mass shift of +8 Da, placing the IS in a spectral window free from isotopic overlap with the endogenous analyte.

-

Causality: Because the physicochemical properties of the d8-variant are nearly identical to the analyte, it co-elutes (or elutes with a negligible shift due to the deuterium isotope effect) and experiences the exact same matrix suppression or enhancement events in the ESI source. This provides real-time normalization that external standards cannot match.

The Isomer Challenge

Eicosanoids are plagued by isobaric interference. Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) share the exact same molecular formula (

Visual Workflows

Figure 1: Eicosanoid Extraction & Analysis Workflow

This diagram illustrates the critical path from sample collection to data acquisition, emphasizing the "Spike Before Extract" rule.

Caption: Critical workflow for Eicosanoid quantification. Note that the Internal Standard (Red) is added immediately to correct for all downstream losses.

Detailed Protocol

Materials & Reagents[1]

-

Standards: 15(S)-HETE (Analyte), 15(S)-HETE-d8 (Internal Standard), Arachidonic Acid (AA), AA-d8.

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB or Strata-X), 30 mg / 1 mL.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Isopropanol (IPA).

-

Additives: Glacial Acetic Acid (preferred over Formic Acid for negative mode sensitivity in this class).

Sample Preparation (Solid Phase Extraction)

Step 1: Sample Pre-treatment [1]

-

Thaw plasma samples on ice.

-

Transfer 200 µL of plasma to a 1.5 mL Eppendorf tube.

-

SPIKE: Add 10 µL of d8-Internal Standard Working Solution (100 ng/mL). Vortex for 30 seconds. Rationale: Spiking now ensures the IS tracks extraction efficiency.

-

Precipitate proteins by adding 600 µL of ice-cold Methanol. Vortex and centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer supernatant to a clean tube.

-

Acidify: Dilute the supernatant with Water + 0.1% Acetic Acid to reduce the organic content to <15% and adjust pH to ~3.5. Rationale: Eicosanoids are weak acids (pKa ~4.8). Low pH ensures they are protonated and will stick to the SPE sorbent.

Step 2: SPE Loading & Washing

-

Condition: Wash cartridge with 1 mL MeOH, then equilibrate with 1 mL Water (pH 3.5).

-

Load: Apply the acidified sample supernatant to the cartridge. Gravity flow or low vacuum.

-

Wash: Wash with 1 mL of 5% MeOH in Water. Rationale: Removes salts and highly polar interferences without eluting the lipids.

Step 3: Elution & Reconstitution [2]

-

Elute: Elute analytes with 1 mL of 100% Methanol (or Methyl Formate for cleaner extracts).

-

Dry: Evaporate the eluate to dryness under a gentle stream of Nitrogen at room temperature. Warning: Do not heat >35°C; eicosanoids are heat-labile.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (50:50). Transfer to autosampler vial.

LC-MS/MS Methodology

Chromatography (UHPLC)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.02% Acetic Acid.[3]

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.[4]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 25 | Initial Hold |

| 1.0 | 25 | Load |

| 8.0 | 90 | Gradient Ramp (Separates Isomers) |

| 10.0 | 90 | Wash |

| 10.1 | 25 | Re-equilibration |

| 13.0 | 25 | End |

Mass Spectrometry (Triple Quadrupole)

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[5][6]

-

Source Temp: 450°C (Optimized for lipid volatilization).

-

Spray Voltage: -3500 V.

MRM Transitions Table: Note: The "d8" shift is clearly visible in the parent mass.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |

| 15(S)-HETE | 319.2 | 219.2 | -22 | Target Analyte |